Cas no 93413-46-8 (R-Venlafaxine)

R-Venlafaxine structure
R-Venlafaxine structure
Product Name:R-Venlafaxine
CAS 번호:93413-46-8
MF:C17H27NO2
메가와트:277.401785135269
CID:801327
PubChem ID:9795623
Update Time:2024-10-26

R-Venlafaxine 화학적 및 물리적 성질

이름 및 식별자

    • Cyclohexanol,1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
    • R-Venlafaxine
    • 1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
    • (+)-Venlafaxine
    • (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol
    • (R)-1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
    • 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol
    • 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
    • Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (R)- (ZCI)
    • (R)-Venlafaxine
    • Cyclohexanol, 1-((1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-
    • SCHEMBL60857
    • 1-((1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
    • 93413-46-8
    • NS00098779
    • Cyclohexanol, 1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-; Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (R)-; 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol; (R)-Venlafaxine
    • CHEMBL251694
    • Cyclohexanol, 1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-, (R)-
    • B33212715Z
    • UNII-B33212715Z
    • BDBM50400816
    • AKOS030240934
    • VFX
    • (R)-1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol
    • DTXSID90430837
    • Venlafaxine, (R)-
    • 인치: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1
    • InChIKey: PNVNVHUZROJLTJ-INIZCTEOSA-N
    • 미소: [C@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C

계산된 속성

  • 정밀분자량: 277.20400
  • 동위원소 질량: 277.204179104g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 279
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.9
  • 토폴로지 분자 극성 표면적: 32.7Ų

실험적 성질

  • 융해점: 100-102?C
  • PSA: 32.70000
  • LogP: 3.03560

R-Venlafaxine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Apollo Scientific
BICR323-10mg
(R)-Venlafaxine
93413-46-8
10mg
£386.00 2024-07-20
Apollo Scientific
BICR323-25mg
(R)-Venlafaxine
93413-46-8
25mg
£727.00 2024-07-20
Apollo Scientific
BICR323-50mg
(R)-Venlafaxine
93413-46-8
50mg
£1136.00 2024-07-20
TRC
V120003-2mg
R-Venlafaxine
93413-46-8
2mg
$ 167.00 2023-04-16
TRC
V120003-5mg
R-Venlafaxine
93413-46-8
5mg
$ 265.00 2023-09-05
TRC
V120003-10mg
R-Venlafaxine
93413-46-8
10mg
$ 514.00 2023-09-05
TRC
V120003-25mg
R-Venlafaxine
93413-46-8
25mg
$ 1246.00 2023-04-16
TRC
V120003-50mg
R-Venlafaxine
93413-46-8
50mg
$ 1777.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-208209-5 mg
R-Venlafaxine,
93413-46-8
5mg
¥3,234.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-208209-5mg
R-Venlafaxine,
93413-46-8
5mg
¥3234.00 2023-09-05

R-Venlafaxine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ;  reflux
참조
Process for preparation of chiral venlafaxine hydrochloride in crystal forms
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Magnesium Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  15 min, heated; -40 °C
1.2 Solvents: Tetrahydrofuran ;  -40 °C; 8 h, -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
A protecting group free and scalable approach towards total synthesis of (-)-venlafaxine
Chavan, Subhash P.; Pawar, Kailash P.; Garai, Sumanta, RSC Advances, 2014, 4(28), 14468-14470

합성 방법 3

반응 조건
1.1 Solvents: Water ;  10 h, rt
참조
Application of Unusual Grignard Reaction for the Stereoselective Synthesis of Antidepressant Drug (R)-(-)-Venlafaxine
Chavan, Subhash P.; Khatod, Harshali S., Synthesis, 2017, 49(6), 1410-1418

합성 방법 4

반응 조건
1.1 Reagents: Formic acid Solvents: Water ;  16 h, reflux; reflux → rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  24 h, rt → reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
참조
Bisguanidinium-Catalyzed Epoxidation of Allylic and Homoallylic Amines under Phase Transfer Conditions
Chin, Kek Foo; Ye, Xinyi ; Li, Yongxin; Lee, Richmond ; Kabylda, Adil M. ; et al, ACS Catalysis, 2020, 10(4), 2684-2691

합성 방법 5

반응 조건
참조
A process for the preparation of venlafaxine
, India, , ,

합성 방법 6

반응 조건
참조
N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
참조
Preparation of venlafaxine hydrochloride crystalline polymorphs
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
참조
Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine
, United States, , ,

합성 방법 9

반응 조건
참조
Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake.
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  heated
1.2 Catalysts: Cuprous iodide ;  15 min
1.3 Solvents: Tetrahydrofuran ;  -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
참조
A process for the preparation of venlafaxine
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 13, rt
참조
Preparation and formulation of O-desmethyl venlafaxine enantiomers
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  > 1 min, rt
참조
Efficient resolution of venlafaxine and mechanism study via X-ray crystallography
Liu, Zhi-Jin; Liu, Han; Chen, Xuan-Wen; Lin, Min; Hu, Yu ; et al, Chirality, 2018, 30(3), 268-274

합성 방법 13

반응 조건
1.1 48 h, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  rt
참조
Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues
Bhuniya, Rajib; Nanda, Samik, Tetrahedron Letters, 2012, 53(15), 1990-1992

합성 방법 14

반응 조건
참조
Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate
Liu, Dong-Wang; Tang, Lin-Jun; Wang, Li-Ping; Huang, Fei-Fei; Huang, Shuang-Ping; et al, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883

합성 방법 15

반응 조건
참조
Process for resolving racemic amine by optically pure derivative of cypermethric acid
, India, , ,

합성 방법 16

반응 조건
참조
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity
Yardley, John P.; Husbands, G. E. Morris; Stack, Gary; Butch, Jacqueline; Bicksler, James; et al, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

합성 방법 17

반응 조건
참조
Phenethylamine derivatives and intermediates
, European Patent Organization, , ,

R-Venlafaxine Raw materials

R-Venlafaxine Preparation Products

추천 공급업체
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
上海嵘奥生物技术有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
上海帛亦医药科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약